molecular formula C5H5N3O3 B2375338 1-(4-Nitro-1H-pyrazol-5-yl)ethanone CAS No. 2228374-35-2

1-(4-Nitro-1H-pyrazol-5-yl)ethanone

Cat. No.: B2375338
CAS No.: 2228374-35-2
M. Wt: 155.113
InChI Key: LJGXIJAVQQCOIP-UHFFFAOYSA-N
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Description

1-(4-Nitro-1H-pyrazol-5-yl)ethanone is an organic compound with the molecular formula C5H5N3O3. It is a derivative of pyrazole, characterized by the presence of a nitro group at the 4-position and an ethanone group at the 5-position of the pyrazole ring.

Preparation Methods

The synthesis of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone typically involves the nitration of pyrazole derivatives followed by acetylation. One common method includes the reaction of 4-nitropyrazole with acetic anhydride under acidic conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of catalysts .

Chemical Reactions Analysis

1-(4-Nitro-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines.

Scientific Research Applications

1-(4-Nitro-1H-pyrazol-5-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

1-(4-Nitro-1H-pyrazol-5-yl)ethanone can be compared with other similar compounds, such as:

    1-(1H-pyrazol-4-yl)ethanone: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Acetylpyrazole: Similar structure but without the nitro group, leading to different chemical and biological properties.

    1-(4-Amino-1H-pyrazol-5-yl)ethanone:

Biological Activity

1-(4-Nitro-1H-pyrazol-5-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H5_5N3_3O3_3. The compound features a pyrazole ring substituted with a nitro group, which contributes to its reactivity and biological properties. Its structure can be represented as follows:

  • SMILES : CC(=O)C1=C(C=NN1)N+[O-]
  • InChI : InChI=1S/C5H5N3O3/c1-3(9)C(=O)C=C(N=N1)N+[O-]

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : It has also demonstrated antifungal effects against fungi such as Aspergillus niger .
  • Anticancer Properties : Research indicates that this compound may inhibit the growth of cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Effects : The nitro group in the compound is believed to contribute to its anti-inflammatory properties, potentially inhibiting cyclooxygenase (COX) enzymes .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators .
  • Cell Signaling Modulation : Nitro-containing compounds often participate in redox reactions that can alter cell signaling pathways and gene expression .

Case Studies and Experimental Results

A summary of key studies evaluating the biological activity of this compound is presented in the following table:

Study ReferenceBiological ActivityMethodologyKey Findings
AnticancerIn vitroInhibitory effects on H460 and A549 cell lines.
AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus.
Anti-inflammatoryCOX inhibition assaySignificant inhibition of COX enzymes.
AntifungalMinimum inhibitory concentration (MIC)Active against Aspergillus niger.

Synthesis and Evaluation

The synthesis of this compound typically involves the nitration of pyrazole derivatives followed by acetylation. One common method includes reacting 4-nitropyrazole with acetic anhydride under acidic conditions to yield the desired product. This synthesis route allows for scalable production necessary for further biological evaluations.

Properties

IUPAC Name

1-(4-nitro-1H-pyrazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-3(9)5-4(8(10)11)2-6-7-5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGXIJAVQQCOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228374-35-2
Record name 1-(4-nitro-1H-pyrazol-5-yl)ethan-1-one
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